Cas no 2091481-70-6 (3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid)

3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-neopentyl-1H-pyrazole-4-carboxylic acid
- 5-Neopentyl-1h-pyrazole-4-carboxylic acid
- 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid
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- MDL: MFCD19706899
- Inchi: 1S/C9H14N2O2/c1-9(2,3)4-7-6(8(12)13)5-10-11-7/h5H,4H2,1-3H3,(H,10,11)(H,12,13)
- InChI Key: NCNVYPDLSDTPBG-UHFFFAOYSA-N
- SMILES: N1C=C(C(O)=O)C(CC(C)(C)C)=N1
3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359463-10g |
5-Neopentyl-1h-pyrazole-4-carboxylic acid |
2091481-70-6 | 98% | 10g |
¥35100 | 2023-03-11 | |
abcr | AB424291-1 g |
5-(2,2-Dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
2091481-70-6 | 1g |
€694.20 | 2023-06-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359463-250mg |
5-Neopentyl-1h-pyrazole-4-carboxylic acid |
2091481-70-6 | 98% | 250mg |
¥2433 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359463-5g |
5-Neopentyl-1h-pyrazole-4-carboxylic acid |
2091481-70-6 | 98% | 5g |
¥19656 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1359463-500mg |
5-Neopentyl-1h-pyrazole-4-carboxylic acid |
2091481-70-6 | 98% | 500mg |
¥4061 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7876-100MG |
3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
2091481-70-6 | 95% | 100MG |
¥ 1,075.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7876-1G |
3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
2091481-70-6 | 95% | 1g |
¥ 4,290.00 | 2023-04-04 | |
Enamine | EN300-1846236-0.5g |
5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
2091481-70-6 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1846236-2.5g |
5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
2091481-70-6 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1846236-5.0g |
5-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid |
2091481-70-6 | 5g |
$2858.0 | 2023-06-01 |
3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid Related Literature
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1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
Additional information on 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid
Introduction to 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2091481-70-6)
3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2091481-70-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a pyrazole core, which is a well-known scaffold in drug design, coupled with a bulky isobutyl substituent at the 3-position and a carboxylic acid functional group at the 4-position. Such structural motifs often contribute to enhanced binding affinity and metabolic stability, making this compound a valuable candidate for further exploration.
The pyrazole ring system is renowned for its broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid moiety further expands its utility, as it can participate in various chemical transformations such as esterification, amidation, or coupling reactions, facilitating the synthesis of more complex derivatives. The isobutyl group at the 3-position introduces steric hindrance, which can be strategically employed to modulate receptor interactions and improve pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid stands out as a promising intermediate due to its ability to serve as a building block for more intricate molecules. For instance, its pyrazole core can be linked to other pharmacophores through amide or ester bonds, enabling the creation of hybrid compounds with enhanced biological activity. Such strategies are particularly relevant in the development of next-generation drugs targeting multifunctional pathways.
One of the most compelling aspects of this compound is its potential in drug discovery. The pyrazole scaffold has been extensively studied for its role in inhibiting enzymes and receptors involved in various diseases. Notably, pyrazole derivatives have shown efficacy in preclinical models against cancer, infectious diseases, and neurological disorders. The carboxylic acid group provides an additional handle for chemical modification, allowing researchers to fine-tune the properties of the final drug candidates. This flexibility makes 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid an attractive starting point for structure-activity relationship (SAR) studies.
The synthesis of 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include condensation reactions to form the pyrazole ring followed by functional group transformations to introduce the isobutyl and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework with high yields and purity.
From a computational chemistry perspective, 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid has been subjected to molecular modeling studies to predict its interactions with biological targets. These simulations have provided insights into how the compound might bind to enzymes or receptors at an atomic level. For example, studies have indicated that the bulky isobutyl group can occupy hydrophobic pockets within a target protein, enhancing binding affinity through van der Waals interactions. Meanwhile, the carboxylic acid group can form hydrogen bonds with polar residues on the protein surface.
The pharmaceutical industry has shown increasing interest in leveraging computational tools to accelerate drug discovery pipelines. By integrating experimental data with virtual screening techniques, researchers can rapidly identify promising candidates like 3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid for further development. Such approaches not only save time but also reduce costs associated with traditional high-throughput screening methods. Moreover, machine learning algorithms are being employed to predict pharmacokinetic properties and potential side effects early in the discovery process.
In conclusion,3-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2091481-70-6) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features—combining a pyrazole core with an isobutyl substituent and a carboxylic acid group—make it a versatile intermediate for creating novel bioactive molecules. As our understanding of disease mechanisms continues to evolve,the demand for innovative chemical entities like this one will only grow stronger。 Future studies aimed at exploring its derivatives and applications will undoubtedly contribute valuable insights into addressing unmet medical needs.
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